Diethyl 1,1-cyclohexanedicarboxylate
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Overview
Description
Synthesis Analysis
The compound has been synthesized using methods such as conjugated addition reactions and hydroboration of cyclohexenyl precursors. Maurinsh et al. (1997) synthesized cyclohexane nucleosides, which are related to diethyl cyclohexanedicarboxylates, employing a conjugated addition reaction and subsequent hydroboration, showcasing the methods used in creating cyclohexane-based structures (Maurinsh et al., 1997).
Molecular Structure Analysis
The molecular structure of diethyl 1,1-cyclohexanedicarboxylate derivatives has been examined through NMR and X-ray crystallography techniques, providing insights into the compound's configuration and conformation. Poplevina et al. (2009) detailed the structure of diethyl cyclohexanedicarboxylates using NMR spectroscopy and X-ray analysis, offering detailed insights into the compound's molecular structure (Poplevina et al., 2009).
Scientific Research Applications
Antimicrobial Properties
Diethyl 1,1-cyclohexanedicarboxylate derivatives have been explored for their potential antimicrobial properties. A study conducted by Shoaib (2019) synthesized a novel cyclohexane tosyloxyimine derivative via the reaction of diethyl 4-hydroxy-6-(hydroxyimino)-4-methyl-2-phenylcyclohexane-1,3-dicarboxylate, demonstrating better antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi (Shoaib, 2019).
Coordination Chemistry and Material Science
The coordination chemistry of cyclohexanepolycarboxylate ligands has been extensively reviewed, with particular attention to their applications in materials science, especially as magnetic materials. The review highlights the conformational transformation of cyclohexanepolycarboxylic acids in the presence of various metal ions, providing insights into the potential applications of these compounds in creating new materials (Lin & Tong, 2011).
Molecular Synthesis
Research into cyclohexanedicarboxylates of Cd and Mn has revealed their utility in forming chain and layered structures, with a focus on the e,e conformation being most favored. This systematic study underlines the importance of these compounds in the development of complex molecular architectures (Thirumurugan, Avinash, & Rao, 2006).
Solid-State Properties and Hydrolysis Rate
The synthesis of multiblock copolyesters containing butylene 1,4-cyclohexanedicarboxylate and diethylene glycol 1,4-cyclohexanedicarboxylate sequences has introduced a new class of materials. The study by Gigli et al. (2014) showcases how the molecular architecture of these copolyesters significantly influences their crystallinity, thermal, mechanical properties, degradation rate, and biocompatibility, making them promising candidates for biomedical applications (Gigli et al., 2014).
Safety And Hazards
The safety data sheet for Diethyl 1,1-cyclohexanedicarboxylate indicates that it may be harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
diethyl cyclohexane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUKQNAQSRVKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290214 |
Source
|
Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,1-cyclohexanedicarboxylate | |
CAS RN |
1139-13-5 |
Source
|
Record name | 1139-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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